

Advanced MS Profiling: 1-Isopropyl-3-ethynylpyrazole vs. Structural Isomers

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Compound of Interest

Compound Name: *3-ethynyl-1-(propan-2-yl)-1H-pyrazole*

CAS No.: 1354706-26-5

Cat. No.: B2919453

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Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-isopropyl-3-ethynylpyrazole against its primary regioisomer, 1-isopropyl-4-ethynylpyrazole. **Significance:** Pyrazole derivatives are critical scaffolds in kinase inhibitor development (e.g., JAK/STAT pathways). Differentiating regioisomers (1,3- vs. 1,4-substitution) is a frequent analytical bottleneck. This guide elucidates specific fragmentation pathways to allow unambiguous structural assignment without reliance on NMR alone.

Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Experimental Methodology & Ionization Protocols

To ensure reproducibility, the following ionization parameters are recommended. These protocols differentiate the thermodynamic stability of the isomers.

Electron Ionization (EI) – GC-MS

- Energy: 70 eV (Standard) vs. 20 eV (Soft).

- Source Temp: 230°C.
- Rationale: High-energy EI promotes extensive fragmentation, revealing the "fingerprint" region necessary for isomer differentiation. The 1-isopropyl group is the primary lability point.

Electrospray Ionization (ESI) – LC-MS

- Mode: Positive Ion Mode
- Cone Voltage: 30V (Low) to 80V (High).
- Rationale: ESI preserves the molecular ion
 - . Increasing cone voltage induces In-Source Collision Induced Dissociation (CID), mimicking MS/MS fragmentation to reveal the core pyrazole stability.

Fragmentation Analysis: 1-Isopropyl-3-ethynylpyrazole

Molecular Formula:

Exact Mass: 134.08

Primary Fragmentation Pathway (EI)

The fragmentation is dominated by the stability of the aromatic pyrazole core and the lability of the N-isopropyl bond.

- Molecular Ion (m/z 134):
 - Observed as a distinct peak. The aromatic nature of the pyrazole ring stabilizes the radical cation.
- Loss of Methyl Radical (m/z 119):

- Mechanism:
 - cleavage of the isopropyl group.
- Abundance: Moderate.
- Loss of Propene (m/z 92) – Diagnostic:
 - Mechanism: McLafferty-like rearrangement involving the transfer of a hydrogen from the isopropyl group to the pyrazole nitrogen (or adjacent heteroatom), followed by elimination of neutral propene (m/z 42).
 - Result: Formation of the 3-ethynylpyrazole radical cation (m/z 92). This is often the Base Peak (100% abundance) in N-isopropyl pyrazoles due to the high stability of the resulting N-H pyrazole.
- Ring Cleavage (HCN Loss):
 - From the m/z 92 fragment, further loss of HCN (27 Da) occurs, yielding m/z 65 (m/z 38).

Secondary Pathway: Ethynyl Group Interaction

- Loss of Acetylene (m/z 26): Less common in simple pyrazoles but observed at high energies.
- Cyclization: In the 1,3-isomer, the ethynyl group at C3 is adjacent to the N2 nitrogen. However, steric strain prevents easy cyclization compared to 1,5-isomers.

Comparative Analysis: 3-Ethynyl vs. 4-Ethynyl Isomer

Differentiation relies on the relative abundance of fragments and specific proximity effects.

| Feature | 1-Isopropyl-3-ethynylpyrazole | 1-Isopropyl-4-ethynylpyrazole | Mechanistic Insight |
|-------------------------|-------------------------------|-------------------------------|---|
| Base Peak | m/z 92 () | m/z 92 () | Both isomers readily lose propene via rearrangement. |
| Molecular Ion Stability | Moderate | Higher | The 1,4-substitution pattern is often thermodynamically more stable (linear conjugation), leading to a slightly more intense relative to fragments. |
| Ring Cleavage (m/z 65) | Higher Intensity | Lower Intensity | In the 3-ethynyl isomer, the ethynyl group is conjugated directly with the N2-C3 bond, facilitating ring opening/HCN loss after dealkylation. |
| Fragment m/z 66 | Low | Elevated | The 4-ethynyl isomer can undergo a specific retro-cycloaddition sequence yielding distinct hydrocarbon fragments due to symmetry. |

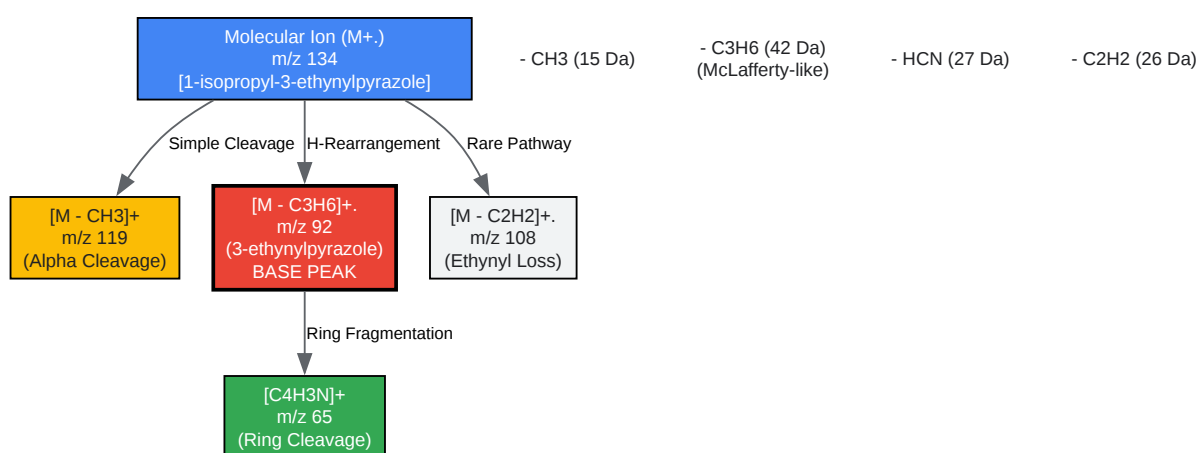
The "Ortho" Effect (Proximity Rule)

- 3-Ethynyl: The ethynyl group is "ortho" to the ring nitrogen N2. While no direct H-transfer occurs from the ethynyl group, the electron density at N2 is modulated by the inductive effect of the alkyne, making the N1-Isopropyl bond slightly more labile than in the 4-isomer.

- 4-Ethynyl: The substituent is "meta" to both nitrogens. The electronic influence is balanced, often resulting in a "cleaner" spectrum with fewer low-mass rearrangement peaks.

Visualizing the Fragmentation Logic

The following diagram details the fragmentation tree for 1-isopropyl-3-ethynylpyrazole, highlighting the critical m/z 92 diagnostic node.



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Caption: Fragmentation pathway of 1-isopropyl-3-ethynylpyrazole (EI, 70eV). The transition from m/z 134 to m/z 92 is the dominant diagnostic event.

Summary of Diagnostic Ions

Use this table to interpret your GC-MS or LC-MS/MS data.

| m/z (Ion) | Identity | Relative Abundance (Est.) | Diagnostic Value |
|-----------|---------------|---------------------------|---|
| 134 | Molecular Ion | 40-60% | Confirms MW; odd electron ion (EI). |
| 119 | | 10-20% | Indicates branching on N-alkyl group. |
| 92 | | 100% (Base) | Diagnostic for N-isopropyl pyrazoles. Confirms N-substitution. |
| 65 | | 30-50% | Result of pyrazole ring disintegration (loss of HCN from m/z 92). |
| 52 | | 10-20% | Hydrocarbon fragment; typical in ethynyl-substituted aromatics. |

References

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